4-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of an iodine atom, a methyl group, a trifluoromethyl group, and a carbonitrile group attached to the pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-5-(trifluoromethyl)-1H-pyrazole with iodine and a suitable nitrile source under controlled conditions. The reaction typically requires the use of a catalyst, such as palladium, and may be carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
4-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as the Suzuki cross-coupling reaction.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions may vary.
Common Reagents and Conditions
Suzuki Cross-Coupling Reaction: This reaction involves the use of a palladium catalyst and a boronic acid derivative to replace the iodine atom with an aryl or alkyl group.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki cross-coupling reaction with phenylboronic acid yields 3-chloro-1-methyl-4-phenyl-5-(trifluoromethyl)-1H-pyrazole .
Wissenschaftliche Forschungsanwendungen
4-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile: Similar in structure but with a bromine atom instead of iodine.
4-Chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile: Similar in structure but with a chlorine atom instead of iodine.
Uniqueness
4-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile is unique due to the presence of the iodine atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications where the iodine atom plays a crucial role .
Eigenschaften
Molekularformel |
C6H3F3IN3 |
---|---|
Molekulargewicht |
301.01 g/mol |
IUPAC-Name |
4-iodo-1-methyl-5-(trifluoromethyl)pyrazole-3-carbonitrile |
InChI |
InChI=1S/C6H3F3IN3/c1-13-5(6(7,8)9)4(10)3(2-11)12-13/h1H3 |
InChI-Schlüssel |
OQIJUMGETUNZPP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C(=N1)C#N)I)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.